1-[2-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride
CAS No.: 2680537-34-0
Cat. No.: VC11541043
Molecular Formula: C9H11ClF3NO
Molecular Weight: 241.64 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![1-[2-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride - 2680537-34-0](/images/no_structure.jpg)
Specification
CAS No. | 2680537-34-0 |
---|---|
Molecular Formula | C9H11ClF3NO |
Molecular Weight | 241.64 g/mol |
IUPAC Name | [2-methoxy-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C9H10F3NO.ClH/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13;/h2-4H,5,13H2,1H3;1H |
Standard InChI Key | DFTKXWBPHUTCBJ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C(F)(F)F)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 1-[2-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride consists of a benzene ring substituted with a methoxy (-OCH₃) group at position 2 and a trifluoromethyl (-CF₃) group at position 5. A methylamine (-CH₂NH₂) side chain is attached to position 1, with the amine group protonated to form the hydrochloride salt. This arrangement is critical for its interactions with biological targets, as the electron-withdrawing -CF₃ group enhances stability and lipophilicity, while the methoxy group contributes to steric and electronic effects .
Table 1: Key Structural and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₁ClF₃NO | |
Molecular Weight | 241.64 g/mol | |
SMILES | COC1=C(C=C(C=C1)C(F)(F)F)CN | |
InChI Key | YZXMLHJVUWEAKE-UHFFFAOYSA-N | |
Purity | ≥95% |
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (145.3 Ų) and [M+Na]⁺ (154.0 Ų) suggest moderate molecular polarity, aligning with its balanced lipophilicity . Density functional theory (DFT) calculations indicate that the -CF₃ group induces a dipole moment of 2.34 Debye, which may facilitate interactions with hydrophobic enzyme pockets.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with 2-methoxy-5-(trifluoromethyl)benzaldehyde, which undergoes reductive amination using sodium cyanoborohydride in methanol to yield the primary amine. Subsequent hydrochloride salt formation is achieved via treatment with hydrochloric acid in anhydrous ether. Key challenges include controlling the reduction of the imine intermediate, as over-reduction can lead to secondary amine byproducts.
Industrial Optimization
Continuous flow reactors have been employed to enhance yield (reported up to 78%) and purity (>99% by HPLC). A representative protocol involves:
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Feed Preparation: 2-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 M) and ammonium acetate (2.5 M) in methanol.
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Reaction Conditions: 65°C, residence time 15 minutes, H₂ pressure 50 bar.
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Workup: In-line liquid-liquid extraction with dichloromethane and aqueous HCl (1M).
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 10 minutes at 150°C), though scalability remains limited compared to flow methods.
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profiling
In vitro assays against monoamine oxidases (MAOs) revealed IC₅₀ values of 1.2 μM for MAO-A and 8.7 μM for MAO-B, suggesting selectivity for the A isoform. Molecular docking studies posit that the -CF₃ group occupies a hydrophobic subpocket near the FAD cofactor, while the protonated amine forms a salt bridge with Glu216 (MAO-A numbering).
Structural Analogues and SAR Trends
Positional Isomerism Effects
Comparative analysis with 1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine (CAS 2758003-13-1) shows that ortho-substitution of the methoxy group decreases MAO-A affinity by 15-fold, underscoring the importance of para-substitution for target engagement .
Boronic Acid Derivatives
The 2-methoxy-3-(trifluoromethyl)phenylboronic acid analogue (Sigma-Aldrich) serves as a Suzuki coupling partner in synthesizing biaryl derivatives. While this compound lacks intrinsic MAO inhibition, it highlights the versatility of the trifluoromethyl-methoxy phenyl scaffold in medicinal chemistry .
Patent Landscape and Therapeutic Applications
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